The synthesis of oxethazaine-d6 typically involves the introduction of deuterium into the oxethazaine structure. This can be achieved through various methods, including:
Technical details often include the use of solvents such as dimethyl sulfoxide or dichloromethane during the reaction process, along with specific catalysts to facilitate the incorporation of deuterium .
The molecular structure of oxethazaine-d6 features a piperazine ring and an aromatic moiety, characteristic of many local anesthetics. The presence of deuterium in the structure can be confirmed through techniques such as:
Key data points from NMR analysis include chemical shifts that indicate the environment around the protons and deuterons within the compound .
Oxethazaine-d6 undergoes various chemical reactions typical for amide compounds. Key reactions include:
Technical details regarding these reactions often involve monitoring reaction progress through chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) .
The mechanism of action of oxethazaine-d6 is similar to that of its non-deuterated counterpart. It primarily acts by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse conduction. This results in localized anesthesia.
Data from pharmacological studies indicate that oxethazaine-d6 exhibits a rapid onset of action with a duration that can vary based on formulation and application method. The presence of deuterium may influence metabolic pathways, potentially leading to altered pharmacokinetics compared to non-deuterated oxethazaine .
Oxethazaine-d6 exhibits several notable physical and chemical properties:
Relevant analyses include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and UV-Vis spectroscopy to assess absorption characteristics .
Oxethazaine-d6 is primarily utilized in scientific research settings, particularly in:
The compound's unique properties make it valuable for advancing research in local anesthetics and improving therapeutic formulations .
Oxethazaine-d6 (CAS 1346603-51-7) is a deuterium-labeled analog of the local anesthetic oxethazaine (oxetacaine), specifically engineered with six deuterium atoms replacing hydrogen at strategic molecular positions. Its systematic IUPAC name is 2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide, reflecting the precise locations of isotopic substitution [3] [5]. The molecular structure features deuterium atoms incorporated as two N-trideuteriomethyl groups (–N–CD₃), confirmed through high-resolution mass spectrometry (exact mass: 473.35245265 g/mol) [5]. This labeling pattern minimizes structural perturbation while enhancing molecular mass for analytical tracking.
The isotopic enrichment of oxethazaine-d6 exceeds 98%, as verified by HPLC analysis, ensuring minimal presence of non-deuterated impurities [5]. The deuterium atoms are positioned at metabolically vulnerable sites—specifically, the N-methyl groups adjacent to carbonyl functionalities—making them ideal for studying metabolic stability and reaction pathways [1] [2]. Key spectral identifiers include:
[2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)Cc1ccccc1)C(C)(C)Cc2ccccc2
FTLDJPRFCGDUFH-SCPKHUGHSA-N
[5] Table 1: Isotopic Labeling Profile of Oxethazaine-d6
Labeling Position | Isotope Count | Chemical Environment | Enrichment Purity |
---|---|---|---|
N-Methyl groups | 6 deuterium atoms | Adjacent to amide carbonyls | ≥98% (HPLC) |
Aromatic/backbone hydrogens | None | Unmodified phenyl and alkyl chains | N/A |
Oxethazaine-d6 has a molecular formula of C₂₈H₃₅D₆N₃O₃ and a molecular weight of 473.68 g/mol, distinguishing it from its non-deuterated counterpart (467.64 g/mol) [1] [5]. This mass difference arises solely from isotopic substitution, with no alterations to the core scaffold. The compound exhibits:
Density and boiling point data are experimentally undetermined, likely due to its primary application as a tracer rather than a bulk material. However, computational predictions estimate a density of 1.1±0.1 g/cm³ and a boiling point of 630.4±55.0°C at 760 mmHg, aligning with non-deuterated oxethazaine's properties [5] [8]. The compound's spectral stability is critical for quantitative applications in mass spectrometry, where its predictable fragmentation patterns aid in metabolite identification [1] [4].
Table 2: Key Physicochemical Parameters
Property | Oxethazaine-d6 | Experimental Notes |
---|---|---|
Molecular Weight | 473.68 g/mol | Confirmed via HRMS |
Molecular Formula | C₂₈H₃₅D₆N₃O₃ | From isotopic synthesis |
Solubility (DMSO) | 106.92 mM | Hygroscopic DMSO required |
Storage Stability | -20°C; long-term (≥1 year) | Avoid freeze-thaw cycles |
Density/Boiling Point | N/A | Not empirically determined |
Deuteration induces no significant electronic or steric alterations to oxethazaine’s parent structure but confers distinct advantages in research applications:
Table 3: Critical Differences Between Deuterated and Non-Deuterated Forms
Attribute | Oxethazaine-d6 | Non-Deuterated Oxethazaine | Functional Impact |
---|---|---|---|
Molecular Weight | 473.68 g/mol | 467.64 g/mol | Mass spectrometry differentiation |
N-Methyl Bond Energy | C–D bonds (higher) | C–H bonds | Enhanced metabolic stability |
NMR Signals | Absent –N–CH₃ protons | Present –N–CH₃ protons | Simplified metabolite tracking |
Biological Activity | Unmodified* | Analgesic; acid-resistant | Equivalent pharmacodynamic behavior |
*Biological equivalence is inferred from deuterated tracers typically retaining parental activity [1] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1